molecular formula C11H22ClN3O3 B567586 (R)-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride CAS No. 1217826-94-2

(R)-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride

Cat. No. B567586
M. Wt: 279.765
InChI Key: GYZBGDIBGDZKLS-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of this compound is C11H22ClN3O3 . Its molecular weight is 279.7600 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 279.7600 g/mol . More specific physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Methodologies : The synthesis of various tert-butyl piperazine-1-carboxylate derivatives involves condensation reactions, showcasing the compound's role as an intermediate in synthesizing complex molecules. These synthesis processes often employ spectroscopic methods for characterization, including LCMS, NMR, and X-ray diffraction, to confirm the structures of the synthesized compounds (Sanjeevarayappa et al., 2015).

  • Crystal Structure Analysis : Detailed crystal structure analyses of tert-butyl piperazine-1-carboxylate derivatives have been conducted to understand their molecular and crystal architecture. These studies provide insights into the compounds' molecular conformations and intermolecular interactions, which are crucial for their potential biological and pharmaceutical applications (Gumireddy et al., 2021).

Biological Evaluation

  • Antimicrobial Activities : Some tert-butyl piperazine-1-carboxylate derivatives have been evaluated for their in vitro antibacterial and anthelmintic activities. These studies are aimed at discovering new agents with potential therapeutic applications. However, the activities of these compounds vary, with some showing moderate to poor efficacy against specific bacterial strains and parasites (Sanjeevarayappa et al., 2015).

Enzymatic and Chemical Properties

  • Enzymatic Selectivity : Research on novel amidases from Pseudomonas sp. that act on piperazine derivatives, including those related to tert-butyl piperazine-1-carboxylate, has revealed their stereoselective properties. These enzymes preferentially hydrolyze specific stereoisomers of the compound, which is significant for producing enantiopure substances in pharmaceutical applications (Komeda et al., 2004).

Corrosion Inhibition

  • Anticorrosive Properties : Certain tert-butyl piperazine-1-carboxylate derivatives have been investigated for their anticorrosive properties on metals in acidic environments. These studies focus on the compounds' abilities to form protective layers on metal surfaces, thus inhibiting corrosion. This application is critical for extending the lifespan of metal components in industrial settings (Praveen et al., 2021).

Safety And Hazards

The safety data sheet indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl (2R)-2-(methylcarbamoyl)piperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3.ClH/c1-11(2,3)17-10(16)14-6-5-13-7-8(14)9(15)12-4;/h8,13H,5-7H2,1-4H3,(H,12,15);1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZBGDIBGDZKLS-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C(=O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@@H]1C(=O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662701
Record name tert-Butyl (2R)-2-(methylcarbamoyl)piperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl 2-(methylcarbamoyl)piperazine-1-carboxylate hydrochloride

CAS RN

1217826-94-2
Record name tert-Butyl (2R)-2-(methylcarbamoyl)piperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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